2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione
Brand Name: Vulcanchem
CAS No.: 70912-52-6
VCID: VC21298841
InChI: InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3
SMILES: CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

CAS No.: 70912-52-6

Cat. No.: VC21298841

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione - 70912-52-6

Specification

CAS No. 70912-52-6
Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name 2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione
Standard InChI InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3
Standard InChI Key HPMYPUSZJRSKIY-UHFFFAOYSA-N
SMILES CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C
Canonical SMILES CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C

Introduction

Chemical Identity and Basic Properties

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione is identified by the CAS registry number 70912-52-6 . The compound belongs to a class of heterocyclic structures containing both a 1,3-dioxane-4,6-dione ring system and a pyrrolidine moiety. It is characterized by a molecular formula of C₁₀H₁₃NO₄ with a calculated molecular weight of 211.21 g/mol . This structure can also be described as a cyclic enaminone derivative of Meldrum's acid, featuring a characteristic ylidene linkage between the pyrrolidine and dioxane rings.

The compound has several synonyms in scientific literature, including 2,2-dimethyl-5-(2-tetrahydropyrrolylidene)-1,3-dioxane-4,6-dione and 5-(3,4-dihydro-2H-pyrrol-5-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione . These alternative nomenclatures reflect different approaches to describing the structural relationship between the pyrrolidine ring and the dioxane system. The structure represents an interesting example of heterocyclic chemistry that combines multiple functional elements into a single molecular framework.

Structural Features

The chemical structure of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione consists of a 1,3-dioxane-4,6-dione ring (a cyclic diester derived from Meldrum's acid) with a pyrrolidine ring attached via an exocyclic double bond at the 5-position. The molecule features a characteristic ylidene bridge (C=C) connecting the two ring systems, creating an enaminone functionality. This structural arrangement contributes to the compound's unique chemical and physical properties, including its hydrogen bonding capabilities and crystal packing behavior.

The molecular architecture can be represented by the SMILES notation: CC1(C)OC(C(=C2CCCN2)C(=O)O1)=O . This notation encodes the complete connectivity pattern of the molecule, showing the 2,2-dimethyl-1,3-dioxane-4,6-dione core with the pyrrolidin-2-ylidene substituent at position 5. The structure features two carbonyl groups within the dioxane ring, creating an electron-deficient system that influences its chemical reactivity.

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₄
Molecular Weight211.21 g/mol
LogP0.4638
LogD-0.1636
LogSw-0.119
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area53.647 Ų
InChI KeyHPMYPUSZJRSKIY-UHFFFAOYSA-N

The solid-state structure of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione has been subject to crystallographic analysis, providing valuable insights into its three-dimensional arrangement and intermolecular interactions. The compound's crystal structure is registered in the Cambridge Crystallographic Data Centre (CCDC) with the reference number 642981 . This represents a significant contribution to our understanding of cyclic enaminone derivatives of Meldrum's acid, as it is described as "the first solid-state structural study" of this type of compound .

Analysis of the crystal packing reveals that the molecules form an infinite linear chain along the111 crystallographic direction . This arrangement is stabilized by dimeric N-H···O hydrogen bonds and non-classical C-H···O hydrogen-bonding interactions . These specific hydrogen bonding patterns play a crucial role in determining the solid-state properties of the compound and may influence its behavior in various applications.

Conformational Features

The crystal structure analysis provides essential information about bond lengths, bond angles, and torsion angles that define the precise three-dimensional arrangement of atoms within the molecule. These structural details are valuable for understanding the compound's reactivity and for computational studies aimed at predicting its behavior in various chemical and biological environments.

Chemical Classification and Relationships

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione belongs to several important chemical classes based on its structural features. According to classification information available from commercial suppliers, the compound is categorized under multiple chemical families including: 5-membered heterocycles, 6-membered heterocycles, cyclic compounds, esters, fatty acids and lipidic derivatives, pyrrolidines, and secondary amines . This diverse classification reflects the compound's complex structure that incorporates multiple functional elements.

The compound can be viewed as a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which is a widely used building block in organic synthesis. The incorporation of the pyrrolidine ring via a ylidene linkage creates an enaminone functionality that imparts unique reactivity patterns to the molecule. This structural arrangement places the compound in the broader category of cyclic enaminones, which have attracted attention for their synthetic utility and potential biological activities.

Related Compounds

Several structurally related compounds have been reported in the literature, including other derivatives of Meldrum's acid with different substituents at the 5-position. For example, 2,2-dimethyl-5-(propan-2-ylidene)-1,3-dioxane-4,6-dione (CAS: 2231-66-5) represents a similar structural motif with an isopropylidene group instead of the pyrrolidin-2-ylidene moiety . Another related compound is 5-(2-furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 72651-97-9), which features a different heterocyclic substituent at the 5-position .

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